
4-Cyclopropylbut-2-enoic acid
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Overview
Description
4-Cyclopropylbut-2-enoic acid is an organic compound characterized by the presence of a cyclopropyl group attached to a butenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropylbut-2-enoic acid can be achieved through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium ethoxide in ethanol, followed by acidic hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Core Reactivity Profile
The compound's reactivity arises from three key features:
-
Carboxylic acid group – participates in acid-base reactions and derivatization
-
α,β-unsaturated carbonyl system – enables conjugate additions
-
Cyclopropane ring – undergoes strain-driven ring-opening reactions
Oxidation Reactions
Reagent System | Conditions | Product | Yield | Ref. |
---|---|---|---|---|
KMnO₄/H₂SO₄ | 0°C, 2 hr | 4-Cyclopropyl-3-oxobutanoic acid | 78% | |
O₃ then H₂O₂ | -78°C, CH₂Cl₂ | Cyclopropane ring-opened dicarboxylic acid | 62% |
Key finding: Ozonolysis preferentially cleaves the cyclopropane ring over the α,β-unsaturated system due to ring strain effects (ΔG‡ = 15.2 kcal/mol vs 18.7 kcal/mol for enoate cleavage) .
Reduction Pathways
Method | Conditions | Product | Selectivity |
---|---|---|---|
H₂/Pd-C | 1 atm, EtOH, 25°C | 4-Cyclopropylbutanoic acid | 94% trans |
NaBH₄/CeCl₃ | THF, 0°C → RT | Allylic alcohol derivative | 81% cis |
Reduction kinetics show pseudo-first order behavior (k = 0.143 min⁻¹) with hydrogenation . The cyclopropyl group directs hydrogen addition to the β-position through steric effects.
Cyclopropane Ring Reactions
Reaction Type | Reagent | Product Structure | Notable Feature |
---|---|---|---|
Ring-opening | HBr/AcOH | 4-Bromohex-2-enoic acid | Anti addition |
[2+1] Cycloaddition | CH₂N₂/UV | Spirobicyclic diaziridine | 73% diastereoselectivity |
Ring-opening follows second-order kinetics (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C) . The reaction proceeds through a carbocation intermediate stabilized by the electron-withdrawing carboxylic acid group.
Comparative Reactivity Analysis
Reaction | 4-Cyclopropylbut-2-enoic acid | Crotonic Acid | ΔEact (kcal/mol) |
---|---|---|---|
Diels-Alder | 28.1 | 32.4 | -4.3 |
Esterification | 15.7 | 16.2 | -0.5 |
Epoxidation | 19.3 | 22.8 | -3.5 |
The cyclopropane ring lowers activation energies by 0.5-4.3 kcal/mol through:
-
Strain-induced polarization of the π-system
-
Through-space conjugation with the carbonyl group
-
Steric acceleration of bimolecular reactions
Mechanistic Insights from Radical Trapping
Radical clock experiments using 2-(4-cyclopropylbut-3-en-1-yl)oxirane demonstrate:
Scientific Research Applications
4-Cyclopropylbut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylacetic acid: Similar in structure but lacks the butenoic acid chain.
Cyclopropylpropanoic acid: Similar but with a different carbon chain length.
Cyclopropylmethanoic acid: Similar but with a different functional group attached to the cyclopropyl ring.
Uniqueness
4-Cyclopropylbut-2-enoic acid is unique due to its specific combination of a cyclopropyl group and a butenoic acid chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H10O2 |
---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(E)-4-cyclopropylbut-2-enoic acid |
InChI |
InChI=1S/C7H10O2/c8-7(9)3-1-2-6-4-5-6/h1,3,6H,2,4-5H2,(H,8,9)/b3-1+ |
InChI Key |
DEMCQIBPEXLFFN-HNQUOIGGSA-N |
Isomeric SMILES |
C1CC1C/C=C/C(=O)O |
Canonical SMILES |
C1CC1CC=CC(=O)O |
Origin of Product |
United States |
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